Ethyl 7-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylate
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Overview
Description
Ethyl 7-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylate is a heterocyclic compound with a molecular formula of C11H12N2O3. This compound is part of the pyrrolopyridine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 7-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-cyanopyridine with ethyl acetoacetate in the presence of a base, followed by methoxylation . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sodium ethoxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors can also enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the methoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced derivatives, and substituted analogs, which can be further utilized in various applications .
Scientific Research Applications
Ethyl 7-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and receptor binding.
Medicine: This compound has potential therapeutic applications, particularly in the development of anti-cancer and anti-inflammatory drugs.
Industry: It is used in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethyl 7-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biochemical pathways involved . The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1H-Pyrrolo[2,3-b]pyridine: Known for its potent activity against fibroblast growth factor receptors.
Indole Derivatives: Widely studied for their biological activities, including anti-cancer and anti-inflammatory properties.
Uniqueness
Ethyl 7-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylate is unique due to its specific methoxy substitution, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development in medicinal chemistry .
Properties
Molecular Formula |
C11H12N2O3 |
---|---|
Molecular Weight |
220.22 g/mol |
IUPAC Name |
ethyl 7-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylate |
InChI |
InChI=1S/C11H12N2O3/c1-3-16-11(14)8-6-7-4-5-12-10(15-2)9(7)13-8/h4-6,13H,3H2,1-2H3 |
InChI Key |
TZJLNCGHXNGBEE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N1)C(=NC=C2)OC |
Origin of Product |
United States |
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